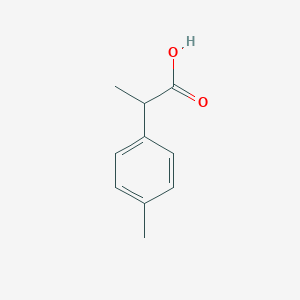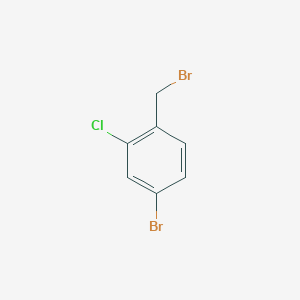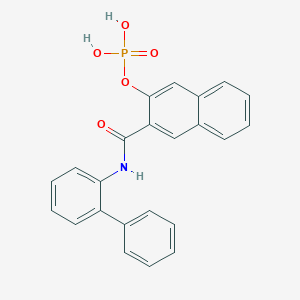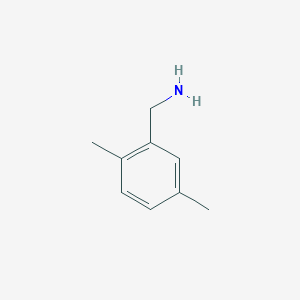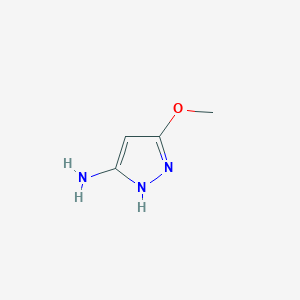
5-Methoxy-1H-pyrazol-3-amine
Overview
Description
- The methoxy group can be introduced via methylation of the hydroxyl group at the 5-position of the pyrazole ring. This can be achieved using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) .
Amination:
- The amino group at the 3-position can be introduced through nucleophilic substitution reactions. For example, the reaction of 5-methoxy-1H-pyrazole with ammonia (NH3) or an amine under suitable conditions can yield 5-Methoxy-1H-pyrazol-3-amine .
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Mechanism of Action
Target of Action
5-Methoxy-1H-pyrazol-3-amine is a pyrazole derivative, which are known for their diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for causing leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation . The molecular docking study conducted on Lm-PTR1, a protein in Leishmania, justified the antileishmanial activity of a similar compound . It’s plausible that this compound might have a similar interaction with its targets.
Biochemical Pathways
It’s known that pyrazole derivatives can affect a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution.
Result of Action
The compound has shown potent antileishmanial and antimalarial activities . In vitro studies have shown that it can inhibit the growth of Leishmania aethiopica and Plasmodium berghei . This suggests that the compound could have potential therapeutic applications in the treatment of leishmaniasis and malaria.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound is stored in a refrigerator , suggesting that it may be sensitive to temperature
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives, to which this compound belongs, are known to exhibit tautomerism . This property may influence their reactivity and interactions with enzymes, proteins, and other biomolecules .
Cellular Effects
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These effects suggest that 5-Methoxy-1H-pyrazol-3-amine may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrazoles are known to exhibit tautomerism, which may influence their binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that pyrazole derivatives can exhibit changes in their effects over time due to their tautomeric nature .
Metabolic Pathways
Pyrazole derivatives are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Subcellular Localization
The properties of pyrazole derivatives suggest that they may be directed to specific compartments or organelles based on their tautomeric nature .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Methoxy-1H-pyrazol-3-amine typically involves the following steps:
-
Formation of the Pyrazole Ring:
- The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, the reaction of hydrazine hydrate with ethyl acetoacetate under reflux conditions yields pyrazole .
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- 5-Methoxy-1H-pyrazol-3-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). These reactions can lead to the formation of corresponding oxides or other oxidized derivatives .
-
Reduction:
- Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions can reduce any oxidized forms back to the original amine .
-
Substitution:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Ammonia (NH3), methyl iodide (CH3I), potassium carbonate (K2CO3)
Major Products Formed:
- Oxidized derivatives
- Reduced forms of the compound
- Substituted pyrazole derivatives
Scientific Research Applications
Chemistry:
Synthetic Intermediates: 5-Methoxy-1H-pyrazol-3-amine is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Pharmacological Studies: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry:
Comparison with Similar Compounds
- 5-Amino-1,3-dimethylpyrazole
- 5-Amino-3-methyl-1-phenylpyrazole
- 3-Amino-5-methylpyrazole
Comparison:
- Structural Differences: While these compounds share the pyrazole ring, the presence and position of substituents such as amino, methyl, and phenyl groups vary .
- Unique Properties: The methoxy group in 5-Methoxy-1H-pyrazol-3-amine imparts unique chemical and biological properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
3-methoxy-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-8-4-2-3(5)6-7-4/h2H,1H3,(H3,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFUCCQCXNNWLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559704 | |
| Record name | 3-Methoxy-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41307-23-7 | |
| Record name | 3-Methoxy-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



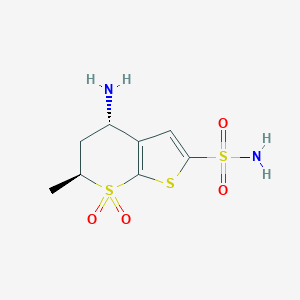

![Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid](/img/structure/B130743.png)

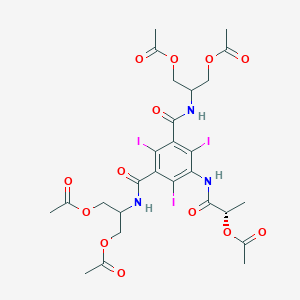
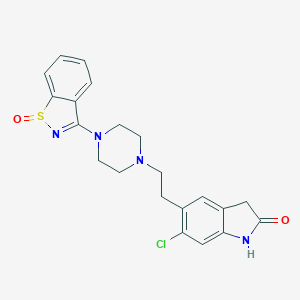
![N,N'-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide](/img/structure/B130757.png)

![5-[[2-(Acetyloxy)acetyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride](/img/structure/B130759.png)
